5-氯-N-(2-氰苯基)噻吩-2-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

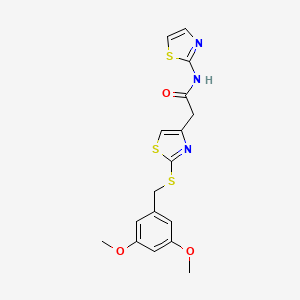

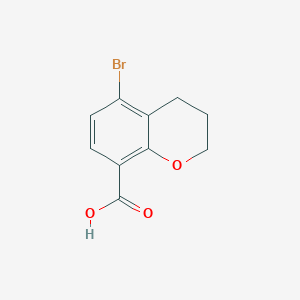

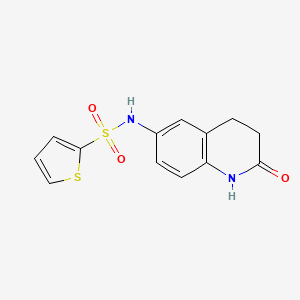

5-chloro-N-(2-cyanophenyl)thiophene-2-carboxamide is a derivative of thiophene, a five-membered heterocyclic compound containing one sulfur atom . It belongs to the class of organic compounds known as benzamides, which are organic compounds containing a carboxamido substituent attached to a benzene ring .

Synthesis Analysis

The synthesis of thiophene derivatives, including 5-chloro-N-(2-cyanophenyl)thiophene-2-carboxamide, involves various strategies. One approach includes the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . Another method involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .

Molecular Structure Analysis

The molecular structure of 5-chloro-N-(2-cyanophenyl)thiophene-2-carboxamide can be analyzed using various spectroscopic techniques. For instance, IR, 1H NMR, and mass spectroscopic analyses can be used to characterize the synthesized derivatives . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

The chemical reactions involving 5-chloro-N-(2-cyanophenyl)thiophene-2-carboxamide can be analyzed using various techniques. For instance, thin-layer chromatography (TLC) can be used to monitor the reactions . Another reaction involves the reflux of 5-chloro-thiophene-2-carboxylic acid with thionyl chloride and DMF in dichloromethane .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-chloro-N-(2-cyanophenyl)thiophene-2-carboxamide include a molecular weight of 262.71 , a refractive index of n20/D 1.604, a boiling point of 99 °C/21 mmHg, and a density of 1.376 g/mL at 25 °C .

科学研究应用

合成和生物活性

- 噻吩-2-羧酰胺的杂环合成:研究人员合成了噻吩-2-羧酰胺的衍生物,表现出抗菌和抗生素特性。该研究突出了这些化合物在开发新型抗菌药物方面的潜力 (G. Ahmed, 2007)。

抗癌活性

- 新型噻吩、噻唑基-噻吩和噻吩吡啶衍生物的合成和抗癌活性:这项研究合成了 4-乙酰基-5-苯胺基-N-芳基噻吩-2-羧酰胺衍生物,显示出对癌细胞系有显着的体外细胞毒性,表明它们作为抗癌剂的潜力 (A. Atta & E. Abdel‐Latif, 2021)。

抗分枝杆菌活性

- 新型 5-氯-2-(噻吩-2-基)-7,8-二氢喹啉-6-羧酰胺作为结核分枝杆菌的有效抑制剂的合成:本研究开发了一系列具有抗结核活性的噻吩-2-基衍生物,突出了它们作为具有较低细胞毒性特征的抗结核剂的潜力 (Sandeep Kumar Marvadi et al., 2020)。

抗菌和传感活性

- 5-(烷基亚烷基)噻吩-2(5H)-酮的简便合成。一类新型抗菌剂:本研究将噻吩-2(5H)-酮引入为有效的抗菌剂和减少生物膜形成的潜在候选者,表明它们在解决细菌耐药性和生物膜相关问题上的效用 (T. Benneche et al., 2011)。

磁性和传感特性

- 具有甲基取代噻吩[2,3-b]噻吩基团的二羧酸配体对微孔镧系元素基金属有机骨架的功能化:本研究开发了具有增强气体吸附、传感特性和显着磁热效应的微孔镧系元素基金属有机骨架,展示了它们在传感和磁致冷技术中的多功能应用 (Suna Wang et al., 2016)。

安全和危害

未来方向

The future directions for the study of 5-chloro-N-(2-cyanophenyl)thiophene-2-carboxamide and related compounds could involve further exploration of their potential biological activities and their use in the synthesis of advanced compounds with a variety of biological effects . Additionally, the development of more efficient synthetic strategies for these compounds could be a focus of future research .

属性

IUPAC Name |

5-chloro-N-(2-cyanophenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2OS/c13-11-6-5-10(17-11)12(16)15-9-4-2-1-3-8(9)7-14/h1-6H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKSGDHJHOWNNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

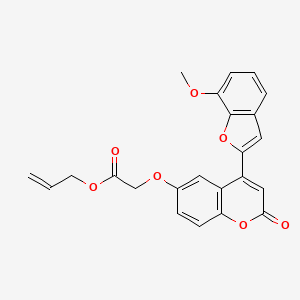

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2687638.png)

![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide](/img/structure/B2687640.png)

![4-Piperidin-4-yl-6H-thieno[2,3-b]pyrrole](/img/structure/B2687641.png)